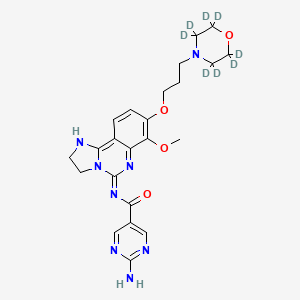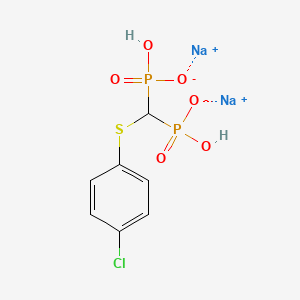![molecular formula C31H25ClN2O5 B12425146 5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)
5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid is a complex organic compound known for its potent biological activity. It is commonly referred to as TK05 and is recognized for its role as a selective inhibitor of leukotriene C4 synthase (LTC4S), an enzyme involved in the inflammatory response .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process typically starts with the preparation of the pyridine and benzoic acid derivatives, followed by their functionalization and coupling under controlled conditions. Common reagents used in these reactions include chlorinating agents, cyclopropylmethylamine, and methoxybenzoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethoxylated products .
科学研究应用
5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of synthetic methodologies and reaction mechanisms.
Biology: The compound is studied for its inhibitory effects on leukotriene C4 synthase, making it relevant in research on inflammation and immune response.
Medicine: Due to its biological activity, it is investigated for potential therapeutic applications in treating inflammatory diseases.
作用机制
The mechanism of action of 5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid involves the inhibition of leukotriene C4 synthase (LTC4S). This enzyme is responsible for the production of leukotriene C4, a mediator of inflammation. By inhibiting LTC4S, the compound reduces the production of leukotriene C4, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid: This compound is unique due to its specific inhibitory activity on LTC4S.
Other Leukotriene Inhibitors: Compounds such as zileuton and montelukast also inhibit leukotriene pathways but target different enzymes or receptors.
Uniqueness
The uniqueness of this compound lies in its selective inhibition of LTC4S, making it a valuable tool in studying the specific role of this enzyme in inflammation .
属性
分子式 |
C31H25ClN2O5 |
|---|---|
分子量 |
541.0 g/mol |
IUPAC 名称 |
5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid |
InChI |
InChI=1S/C31H25ClN2O5/c1-39-25-12-4-20(5-13-25)29(35)26-14-6-21(16-27(26)31(37)38)30(36)28-15-11-24(17-33-28)34(18-19-2-3-19)23-9-7-22(32)8-10-23/h4-17,19H,2-3,18H2,1H3,(H,37,38) |
InChI 键 |
GRDDFJXOEAJYCT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)C(=O)C3=NC=C(C=C3)N(CC4CC4)C5=CC=C(C=C5)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



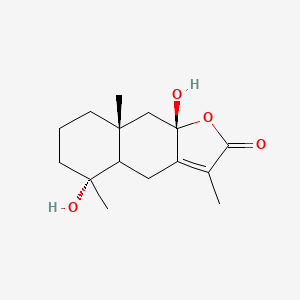

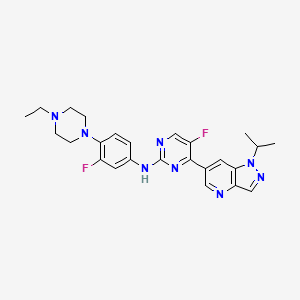
![(2S)-2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12425105.png)
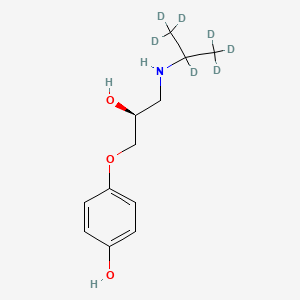
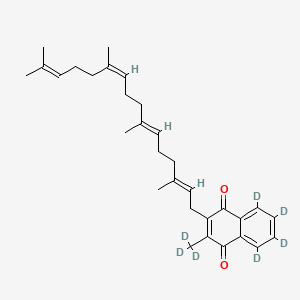
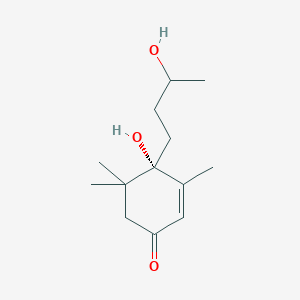

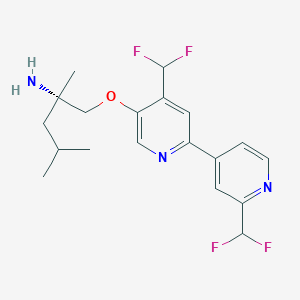
![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)

